molecular formula C28H44N2O B1622125 2-(4-(Decyloxy)phenyl)-5-octylpyrimidine CAS No. 57202-52-5

2-(4-(Decyloxy)phenyl)-5-octylpyrimidine

Cat. No.: B1622125
CAS No.: 57202-52-5
M. Wt: 424.7 g/mol
InChI Key: CZVGOAPQSLSDNN-UHFFFAOYSA-N
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Description

2-(4-(Decyloxy)phenyl)-5-octylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a decyloxy group attached to the phenyl ring and an octyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Decyloxy)phenyl)-5-octylpyrimidine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Decyloxyphenyl Intermediate: The synthesis begins with the preparation of 4-(decyloxy)phenylboronic acid through the reaction of 4-bromophenol with decyl bromide in the presence of a base such as potassium carbonate.

    Suzuki Coupling Reaction: The 4-(decyloxy)phenylboronic acid is then subjected to a Suzuki coupling reaction with 2-chloro-5-octylpyrimidine in the presence of a palladium catalyst and a base like sodium carbonate. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Decyloxy)phenyl)-5-octylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the decyloxy or octyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with new functional groups.

Scientific Research Applications

2-(4-(Decyloxy)phenyl)-5-octylpyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrimidine derivatives with biological targets.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(4-(Decyloxy)phenyl)-5-octylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-(Decyloxy)phenyl)-5-octylpyrimidine can be compared with other similar compounds, such as:

    2-(4-(Methoxy)phenyl)-5-octylpyrimidine: Similar structure but with a methoxy group instead of a decyloxy group.

    2-(4-(Decyloxy)phenyl)-5-hexylpyrimidine: Similar structure but with a hexyl group instead of an octyl group.

Uniqueness

The presence of both decyloxy and octyl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-decoxyphenyl)-5-octylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O/c1-3-5-7-9-11-12-14-16-22-31-27-20-18-26(19-21-27)28-29-23-25(24-30-28)17-15-13-10-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVGOAPQSLSDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398218
Record name SBB059202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57202-52-5
Record name SBB059202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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